2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine followed by a series of substitution reactions. The reaction conditions often include the use of bromine and iodine in solvents like chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols and amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer activity, particularly against cell lines like MCF-7 and HeLa.
Biological Studies: The compound is used in studies related to its antimicrobial properties, especially against bacteria like Staphylococcus aureus.
Chemical Probes: It serves as a chemical probe in various biochemical assays to study enzyme interactions and molecular pathways.
Mechanism of Action
The mechanism of action of 2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of phosphatidylinositol-3-kinases (PI3K), leading to the disruption of cellular signaling pathways involved in cell proliferation and survival . This inhibition is crucial for its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Known for its antimicrobial properties.
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Uniqueness
What sets 2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole apart is its unique combination of a benzo[d]imidazole moiety with an imidazo[1,2-a]pyridine core, which enhances its biological activity and specificity towards certain molecular targets .
Properties
Molecular Formula |
C16H13BrN4S |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-bromo-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H13BrN4S/c1-10-5-4-8-14-18-13(15(17)21(10)14)9-22-16-19-11-6-2-3-7-12(11)20-16/h2-8H,9H2,1H3,(H,19,20) |
InChI Key |
BHBKRASFTSKRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.